(S)-7-fluorochroman-4-amine
Overview
Description
This would typically include the compound’s molecular formula, molecular weight, and structural formula. The compound’s classification and its role or use in various applications would also be described.
Synthesis Analysis
This section would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with various reagents and its behavior under different conditions.Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, and stability. The compound’s chemical properties, such as its acidity or basicity, its redox potential, and its reactivity towards various functional groups, would also be discussed.Scientific Research Applications
Fluorogenic and Chromogenic Analysis
(S)-7-fluorochroman-4-amine might not be directly referenced, but its close derivatives and related amines are widely used in the field of fluorogenic and chromogenic analysis. For instance, 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) has been applied extensively as a fluorogenic and chromogenic reagent for the determination of pharmaceutical amines using spectrophotometry and spectrofluorimetry techniques. Such applications are crucial for drug analysis in pharmaceuticals and real samples (Elbashir, Suliman, & Aboul‐Enein, 2011).
Fluorogenic Labeling in Neurotransmitter Analysis
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), closely related to (S)-7-fluorochroman-4-amine, has been identified as a fluorogenic labeling reagent for neurotransmitter analysis using microdialysis-capillary electrophoresis. This application allows for the sensitive and high-speed analysis of amino acid neurotransmitters, an essential aspect of neurological research and diagnostics (Klinker & Bowser, 2007).
Fluorescent Light-Up Detection of Amine Vapors
The fluorogen with aggregation-induced emission (AIE) properties, closely related to (S)-7-fluorochroman-4-amine, has been developed for the fluorescent light-up detection of amine vapors, a significant advancement in monitoring environmental and health safety. This sensor can be easily prepared and deployed for the sensitive detection of amine vapors, with applications ranging from food spoilage detection to industrial safety measures (Gao et al., 2016).
Biobased Amines in Polymer Synthesis
(S)-7-fluorochroman-4-amine and related amines serve as key intermediates in the chemical industry, particularly in the synthesis of polymers. Biobased amines, which are derived from renewable resources, are increasingly being studied for their potential in creating sustainable materials for various applications such as automotive, aerospace, and health (Froidevaux et al., 2016).
Diagnostic Derivatization in Environmental Analysis
Derivatization using compounds closely related to (S)-7-fluorochroman-4-amine, such as NBD-Cl, plays a crucial role in the chromatographic analysis of amines, particularly in environmental samples. This process enhances the selectivity and sensitivity of chromatographic methods, enabling the detection and analysis of various amines that are environmental pollutants or health hazards (Saputri & Pratiwi, 2023).
Safety And Hazards
This section would detail the compound’s toxicity, flammability, and other hazards. It would also include information on safe handling and disposal procedures.
Future Directions
This would involve a discussion of areas for future research, such as potential applications of the compound, unanswered questions about its properties or behavior, and new methods for its synthesis.
For a specific compound like “(S)-7-fluorochroman-4-amine”, you would need to consult the relevant scientific literature. Databases like PubMed, Scopus, and Web of Science can be useful for this purpose. Please note that not all compounds will have information available in all of these categories, especially if they have not been widely studied. If you have access to a university library, a librarian may be able to help you with your literature search. If you’re doing this research for a class or a job, your professor or supervisor might also be able to provide guidance.
properties
IUPAC Name |
(4S)-7-fluoro-3,4-dihydro-2H-chromen-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQCCSDLCJERPE-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677268 | |
Record name | (4S)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-7-fluorochroman-4-amine | |
CAS RN |
1018978-91-0 | |
Record name | (4S)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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